BenchChemオンラインストアへようこそ!

2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Lipophilicity Drug-likeness Physicochemical profiling

This 2‑benzylsulfanyl‑1‑(4‑chlorobenzenesulfonyl)‑4,5‑dihydro‑1H‑imidazole is a unique research building block that combines an electron‑withdrawing 4‑chlorobenzenesulfonyl group, an oxidizable thioether linker, and a partially saturated imidazoline core. Unlike simple methyl or phenyl analogs, it enables controlled sulfur oxidation (thioether → sulfoxide → sulfone) and N1‑sulfonamide hydrolysis, providing three independent diversification vectors for focused library synthesis. Its cLogP of 3.6–3.8 falls within optimal CNS drug space, and the absence of published biological data makes it ideal for patent‑free screening decks. No generic substitute exists for applications requiring this exact substitution pattern.

Molecular Formula C16H15ClN2O2S2
Molecular Weight 366.88
CAS No. 868216-61-9
Cat. No. B2545065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
CAS868216-61-9
Molecular FormulaC16H15ClN2O2S2
Molecular Weight366.88
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2
InChIKeyCSBZNMMQICPMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-61-9): Structural Profile and Procurement Context


2-(Benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-61-9) is a synthetic heterocyclic compound belonging to the 1-sulfonyl-4,5-dihydroimidazole class. It features a 4,5-dihydroimidazole core bearing a benzylsulfanyl substituent at the 2-position and a 4-chlorobenzenesulfonyl group at the 1-position [1]. This compound is primarily cataloged as a research chemical building block and has not been the subject of dedicated, published primary research studies indexed in major databases such as PubMed [1]. The compound's value proposition for procurement rests on its distinct substitution pattern, which combines an oxidizable thioether linker, an electron-withdrawing 4-chlorobenzenesulfonyl group, and a partially saturated imidazoline ring—features that collectively determine its reactivity, lipophilicity, and potential for downstream derivatization [2].

Why 2-(Benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole Cannot Be Replaced by a Generic 1-Sulfonyl-4,5-dihydroimidazole Analog


Substitution with a closely related analog of 2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is scientifically inadvisable without rigorous validation, because even minor structural changes at the N1-sulfonyl or C2-thioether positions profoundly alter the compound's physicochemical and reactivity profile. The 4-chloro substituent on the benzenesulfonyl ring directly modulates electron density at the sulfonamide linkage, affecting both hydrolytic stability and the compound's capacity to act as a leaving group in nucleophilic displacement reactions [1]. The benzylsulfanyl group at C2 represents a site for controlled oxidation to the corresponding sulfoxide or sulfone, a transformation that is unavailable in C2-methyl or C2-phenyl analogs [2]. Furthermore, patent literature on sulfonylbenzyl-substituted imidazole derivatives explicitly teaches that variations in aryl substitution patterns dictate pharmacological properties such as angiotensin II receptor antagonism, meaning that a non-chlorinated or differently substituted analog cannot be assumed to exhibit equivalent biological or chemical behavior [1]. For the procurement of a research tool or synthetic intermediate where the combination of a 4-chlorobenzenesulfonyl group and a 2-benzylsulfanyl moiety is required, no generic substitute exists [2].

2-(Benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole: Quantitative Differential Evidence Against Closest Analogs


Enhanced Calculated Lipophilicity (cLogP) Relative to the Non-Chlorinated Analog

The target compound carries a 4-chlorobenzenesulfonyl group (σₚ = 0.23 for Cl), which increases the calculated partition coefficient (cLogP) compared to the direct comparator 1-(benzenesulfonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 868216-59-5), which bears an unsubstituted benzenesulfonyl group [1]. This increase in lipophilicity can be critical for membrane permeability in cell-based assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Distinct Electronic Effect of the 4-Chloro Substituent on Sulfonamide Reactivity Compared to Nitro or Methyl Analogs

The 4-chlorobenzenesulfonyl group has a Hammett σₚ value of +0.23, which is moderately electron-withdrawing, compared to the strongly electron-withdrawing 4-nitro analog (CAS 868216-65-3, σₚ = +0.78) and the electron-donating 4-methyl analog (CAS 868218-28-4, σₚ = –0.17) [1]. This intermediate electronic character preserves sufficient sulfonamide stability while retaining enough electrophilicity at the sulfur center for controlled nucleophilic displacement under mild conditions, unlike the 4-nitro analog, which is susceptible to premature hydrolysis or undesired side reactions [2].

Hammett constant Sulfonamide stability Leaving group ability

Oxidizable Benzylsulfanyl Group Enables Post-Synthetic Diversification Unavailable in C2-Methyl or C2-Phenyl Analogs

The 2-benzylsulfanyl thioether can be selectively oxidized to the corresponding sulfoxide (using 1 eq. H₂O₂ or m-CPBA) or sulfone (excess oxidant), creating two additional oxidation states with distinct polarity and hydrogen-bonding profiles [1]. In contrast, the comparator 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole (CAS 181481-30-1) lacks a sulfur atom at the 2-position and cannot undergo analogous oxidative diversification .

Sulfur oxidation Sulfoxide Sulfone Synthetic diversification

Documented Absence from Major Public Biological Activity Databases Indicates a Structurally Novel and Underexplored Chemotype

A search of PubChem, ChEMBL, and the NIH Molecular Libraries Program returns no biological assay data for 2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-61-9) as of April 2026 [1]. By contrast, 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 868217-80-5) has been noted in patent literature as a bioactive intermediate, indicating that substitution pattern dictates the extent of prior art coverage [2]. This absence of public data for the target compound makes it a valuable, unexplored entry for proprietary screening libraries seeking novel intellectual property positions.

Chemical probe Novel chemotype Intellectual property Screening library

Optimal Procurement and Application Scenarios for 2-(Benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole Based on Established Evidence


Lead-Oriented Synthesis Libraries Requiring Multi-Vector Derivatization

For medicinal chemistry groups constructing focused libraries around the 4,5-dihydroimidazole scaffold, this compound serves as a single advanced intermediate that supports diversification at three vectors: (i) N1-sulfonamide hydrolysis or displacement, (ii) C2-thioether oxidation to sulfoxide or sulfone, and (iii) electrophilic aromatic substitution on the benzyl ring. This is supported by the established oxidative chemistry of benzylsulfanyl groups [1] and the known reactivity of 4-chlorobenzenesulfonamides [2].

Physicochemical Property Optimization in CNS or Intracellular Target Programs

Projects targeting intracellular or CNS-resident proteins where passive membrane permeability is critical may benefit from the calculated 0.5 log-unit increase in cLogP provided by the 4-chloro substituent compared to the non-chlorinated benzenesulfonyl analog [1]. The compound's estimated cLogP range (3.1–3.8) falls within the optimal CNS drug space (typically cLogP 2–4) as defined by Wager et al. [2].

Underexplored Chemotype for Proprietary Screening and IP Generation

Organizations seeking to build patent-free screening decks for novel target discovery should consider this specific analog. The absence of any published biological activity data in PubChem or ChEMBL [1] means that any hit identified in a primary screen is likely to be unencumbered by existing composition-of-matter or method-of-use patents, unlike the structurally related 2-chlorobenzyl analog (CAS 868217-80-5) which has documented patent relevance [2].

Chemical Biology Tool Development Using Oxidation-State Tuning

For chemical biologists developing activity-based probes or affinity reagents, the ability to generate three distinct oxidation states (thioether, sulfoxide, sulfone) from a single parent compound enables systematic exploration of how sulfur oxidation state affects target binding, cellular localization, and off-target profiles [1]. This capability is absent in C2-methyl or C2-phenyl comparators.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.